1-(2-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10-5-2-3-6-11(10)9-15-8-4-7-12(13(15)16)14(17)18/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRYYSFIRYCNRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzylamine with an appropriate β-ketoester under acidic conditions to form the dihydropyridine ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in a suitable solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group in the compound undergoes esterification with alcohols under acidic or basic conditions, forming esters. For example:
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Reaction with Methanol : Using sulfuric acid as a catalyst, the carboxylic acid reacts with methanol to yield the methyl ester derivative.
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Kinetics : The reaction proceeds via a nucleophilic acyl substitution mechanism, with the carbonyl oxygen as the electrophilic center.
Table 1: Esterification Conditions
| Reagent | Catalyst | Temperature | Product |
|---|---|---|---|
| Methanol | H₂SO₄ | 60–80°C | Methyl ester |
Oxidation and Reduction
The compound exhibits redox reactivity due to its dihydropyridine ring and ketone group.
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Oxidation : The dihydropyridine ring can be oxidized to pyridine using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
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Reduction : The ketone group reduces to an alcohol using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C).
Table 2: Redox Transformations
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation | H₂O₂ | Pyridine derivative |
| Reduction | LiAlH₄ | Alcohol derivative |
Substitution Reactions
The ether linkage (2-methylbenzyl group) undergoes nucleophilic aromatic substitution (SₙAr) under strongly basic conditions. For example:
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Reaction with Ammonia : Substitution of the benzyl group with ammonia yields a primary amine derivative .
Mechanism : The substitution occurs via a deprotonation-activation pathway, where the leaving group (2-methylbenzyl) departs after nucleophilic attack .
Decarboxylation
The carboxylic acid group undergoes thermal decarboxylation to release CO₂, forming a pyridine derivative. This reaction is catalyzed by heat or metal oxides:
Table 3: Decarboxylation Products
| Catalyst | Temperature | Product |
|---|---|---|
| CuO | 200–250°C | Pyridine derivative |
Heterocyclization
The compound participates in heterocyclic reactions, such as the formation of pyridones or pyrroles, under catalytic conditions. For example:
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Betaine-Catalyzed Cyclization : The dihydropyridine ring reacts with aldehydes and nitriles to form pyridone derivatives via a one-pot two-step process .
Table 4: Heterocyclization Conditions
| Catalyst | Reactants | Product |
|---|---|---|
| Betaine | Aldehyde + Malononitrile | Pyridone derivative |
Biological Activity-Driven Reactions
Research highlights the compound’s potential in medicinal chemistry. For instance:
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Enzyme Inhibition : The carboxylic acid group interacts with DNA gyrase, forming metal ion bridges and hydrogen bonds with key residues (Ser84, Glu88) .
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Antiviral/Anticancer Activity : Derivatives exhibit up to 94.3% inactivation against tobacco mosaic virus (TMV) and antiproliferative effects in glioma cells.
Analytical Methods
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(2-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is C14H13NO3, with a molecular weight of 243.26 g/mol. The compound features a dihydropyridine moiety, which is significant for its biological activity. The structure includes a carboxylic acid functional group that enhances its solubility and reactivity in various chemical environments .
Antimicrobial Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. A study found that modifications to the dihydropyridine structure can enhance antibacterial activity against various pathogens. This suggests that this compound could be explored for developing new antimicrobial agents .
Anti-inflammatory Effects
Another promising application lies in the anti-inflammatory potential of this compound. Dihydropyridine derivatives have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases. In vitro studies have shown that these compounds can reduce pro-inflammatory cytokines, indicating their therapeutic potential .
Neuroprotective Properties
Preliminary research suggests that this compound may exhibit neuroprotective effects. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including esterification and amidation, which are essential in creating diverse chemical libraries for drug discovery .
Synthesis of Novel Compounds
Researchers have utilized this compound in the synthesis of novel selenylated pyridone derivatives. These derivatives have shown interesting biological activities, further expanding the potential applications of the original compound in medicinal chemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, particularly in its role as a calcium channel blocker, involves the inhibition of calcium ion influx through L-type calcium channels. This inhibition leads to vasodilation and a decrease in blood pressure. The compound interacts with specific binding sites on the calcium channels, altering their conformation and reducing their activity.
Comparison with Similar Compounds
Physical and Chemical Properties
* Hypothetical data inferred from analogs; experimental validation required.
Biological Activity
1-(2-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound suggests various interactions with biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H13NO3
- CAS Number : [insert CAS number if available]
Biological Activity Overview
Research has shown that compounds containing the dihydropyridine structure exhibit a range of biological activities, including:
- Antitumor Activity : Studies indicate that derivatives of dihydropyridine can inhibit the proliferation of various cancer cell lines. For example, the antiproliferative activity was assessed against HepG2 and MDA-MB-231 cell lines, revealing IC50 values that suggest significant inhibition at micromolar concentrations .
- Antimicrobial Properties : Some dihydropyridine derivatives have demonstrated antibacterial and antifungal activities. The presence of specific substituents on the aromatic ring can enhance these properties by increasing lipophilicity and membrane permeability.
Antiproliferative Activity
A study conducted on various pyridine derivatives, including those similar to this compound, showed notable antiproliferative effects. The following table summarizes the IC50 values for different derivatives tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 1.30 |
| Compound B | MDA-MB-231 | 0.075 |
| Compound C | HCT116 | 0.069 |
| Compound D | HeLa | 0.0046 |
These results indicate that modifications to the dihydropyridine structure can significantly influence its biological activity, particularly in cancer treatment .
The mechanism by which these compounds exert their antiproliferative effects is believed to involve the induction of apoptosis in cancer cells. This is facilitated by the interaction with cellular pathways that regulate cell growth and survival. For instance, compounds that incorporate hydroxyl (-OH) groups have shown enhanced activity due to their ability to form hydrogen bonds with biological targets .
Case Study 1: Antitumor Activity in Mice Models
In a preclinical study involving mice models implanted with human tumor xenografts, a derivative similar to this compound was administered orally. The results indicated a significant reduction in tumor growth rates compared to control groups, suggesting potential for further development as an anticancer agent .
Case Study 2: Antibacterial Activity
Another study explored the antibacterial properties of dihydropyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications increased efficacy, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A frequently employed method involves cyclocondensation of 2-methylbenzylamine derivatives with substituted pyridine precursors. For example, refluxing 4-methylpyridine in 50% H₂SO₄ at 120°C for 8 hours yields the dihydropyridine core, with subsequent benzylation steps achieving a 65% yield . Alternative routes use aqueous acetic acid under reflux to introduce the benzyl group, yielding 67% of the target compound . Optimization of acid concentration, temperature, and reaction duration is critical to minimize side products like over-oxidized pyridones.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : ¹H-NMR and ¹³C-NMR are indispensable for structural elucidation. Key diagnostic signals include:
- A downfield singlet at δ 14.46 ppm (DMSO-d₆) for the carboxylic acid proton .
- Aromatic protons of the 2-methylbenzyl group between δ 7.27–7.40 ppm .
- Distinctive pyridinone ring protons (e.g., H-5 at δ 6.76 ppm) . Mass spectrometry (HRMS-ESI) further confirms molecular weight, while IR spectroscopy validates carbonyl (C=O) and hydroxyl (OH) functionalities .
Q. What in vitro assays are typically used to evaluate the biological activity of this compound?
- Methodological Answer : Standard assays include:
- Enzyme inhibition studies : Fluorometric or colorimetric assays (e.g., for kinases or hydrolases) with IC₅₀ calculations using serial dilutions .
- Cellular viability assays : MTT or resazurin-based protocols to assess cytotoxicity in cancer cell lines .
- Binding affinity assays : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with targets like cannabinoid receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values or binding affinities often arise from variations in assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) or impurity profiles. To address this:
- Reproducibility checks : Replicate experiments using standardized protocols (e.g., NIH/NCATS guidelines).
- HPLC purity validation : Ensure >95% compound purity via reverse-phase chromatography .
- Meta-analysis : Cross-reference data from independent studies (e.g., contrasting results from and ) to identify outliers.
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 or EGFR) .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
- MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over nanosecond timescales .
Q. How does the 2-methylbenzyl substituent influence the compound’s reactivity in derivatization reactions?
- Methodological Answer : The electron-donating methyl group enhances stability during electrophilic substitution but may sterically hinder reactions at the ortho position. For example:
- Esterification : Methylation of the carboxylic acid group proceeds efficiently (85% yield) using SOCl₂/MeOH .
- Amide coupling : EDCI/HOBt-mediated reactions with primary amines require prolonged reaction times (24–48 hours) due to steric effects .
Q. What strategies mitigate degradation during long-term storage of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
